N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE
Overview
Description
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of pyrazole, indole, and benzenesulfonamide moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates, followed by their coupling with a benzenesulfonamide derivative. Common reagents used in these reactions include ethyl pyrazole, indole-3-ethylamine, and 4-methylbenzenesulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques like column chromatography and recrystallization would be essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole, indole, and benzenesulfonamide derivatives, such as:
- N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide
- N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-chlorobenzenesulfonamide
- N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide
Uniqueness
The uniqueness of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-3-26-14-13-20(25-26)17-27(30(28,29)21-10-8-18(2)9-11-21)15-12-19-16-24-23-7-5-4-6-22(19)23/h4-11,13-14,16,24H,3,12,15,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRYDJQSEZBGHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CN(CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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